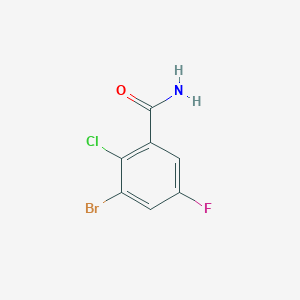
3-Bromo-2-chloro-5-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-5-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-fluorobenzamide typically involves multi-step organic reactions. One common method includes the halogenation of benzamide derivatives. For instance, starting with 3,5-dichloro-4-fluoroaniline, a diazotization reaction is performed using ammonium salt and sodium nitrite in a tubular reactor. The resulting diazonium salt intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular diazotization technology helps in minimizing side reactions and enhancing the stability of the diazonium salt intermediate, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-chloro-5-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-5-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-fluorobenzamide
- 3-Bromo-4-chlorobenzamide
- 2-Chloro-5-fluorobenzamide
Comparison: 3-Bromo-2-chloro-5-fluorobenzamide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of multiple halogens can enhance its reactivity and potential biological activity compared to compounds with fewer or different halogen substitutions .
Eigenschaften
Molekularformel |
C7H4BrClFNO |
|---|---|
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
3-bromo-2-chloro-5-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H2,11,12) |
InChI-Schlüssel |
RAAOOUODTULTKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)

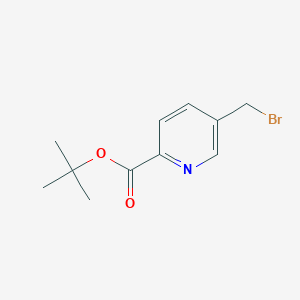
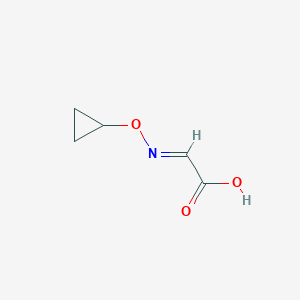

![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)

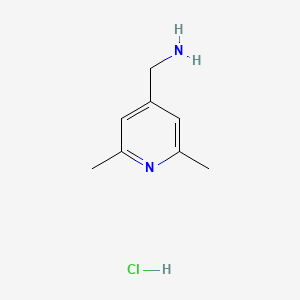
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
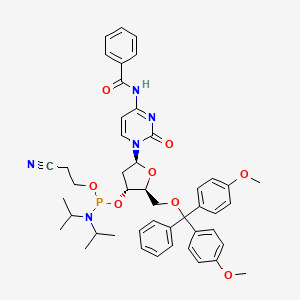
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
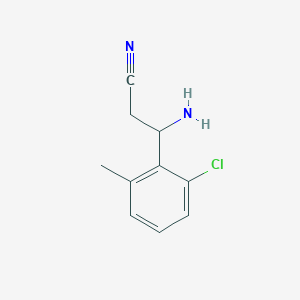
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)

